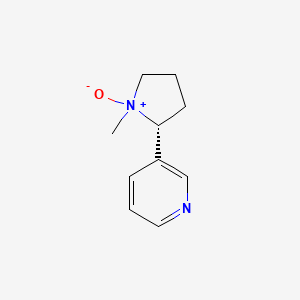
(5-Bromo-1,3-phenylene)bis(triphenylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1,3-phenylene)bis(triphenylsilane) is an organosilicon compound that features a brominated phenylene core with two triphenylsilane groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-phenylene)bis(triphenylsilane) typically involves the reaction of 5-bromo-1,3-dibromobenzene with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent. The reaction conditions generally include heating the mixture to around 120°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (5-Bromo-1,3-phenylene)bis(triphenylsilane) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1,3-phenylene)bis(triphenylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The phenylene core can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.
Aplicaciones Científicas De Investigación
(5-Bromo-1,3-phenylene)bis(triphenylsilane) has several scientific research applications, including:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism by which (5-Bromo-1,3-phenylene)bis(triphenylsilane) exerts its effects depends on the specific application. In catalysis, the compound can coordinate to metal centers, facilitating various organic transformations. The bromine atom and phenylene core can also participate in electronic interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-1,3-phenylene)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
(5-Bromo-1,3-phenylene)bis(tert-butylsilane): Features tert-butylsilane groups.
(5-Bromo-1,3-phenylene)bis(dimethylphenylsilane): Contains dimethylphenylsilane groups.
Uniqueness
(5-Bromo-1,3-phenylene)bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can influence the compound’s steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Fórmula molecular |
C42H33BrSi2 |
|---|---|
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
(3-bromo-5-triphenylsilylphenyl)-triphenylsilane |
InChI |
InChI=1S/C42H33BrSi2/c43-34-31-41(44(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37)33-42(32-34)45(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-33H |
Clave InChI |
GALLBYRUOQDHKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


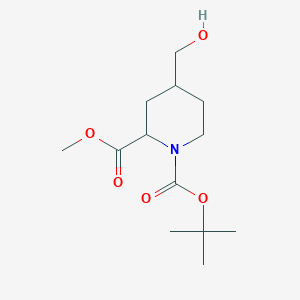
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
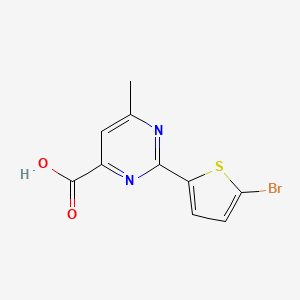
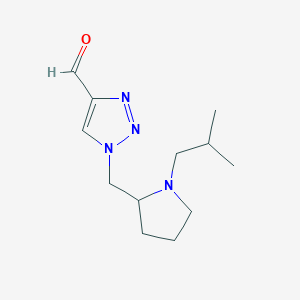
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
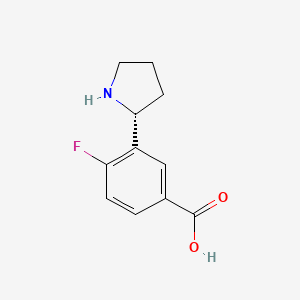
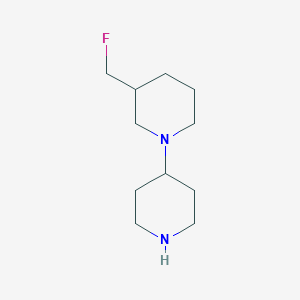

![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
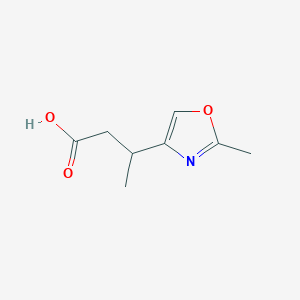
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
